2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl
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Overview
Description
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2 It is a derivative of biphenyl, where two methoxy groups and two methyl groups are substituted at the 2,2’ and 5,5’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2’-dimethoxybiphenyl and 5,5’-dimethylbiphenyl.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or alkyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives.
Scientific Research Applications
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, its derivatives may interact with cellular targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl: This compound lacks the methoxy groups present in 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl.
3,3’-di-tert-butyl-5,5’-dimethyl(1,1’-biphenyl)-2,2’-diol: This compound has tert-butyl groups instead of methoxy groups.
2-bromo-3’,5’-dimethyl-1,1’-biphenyl: This compound contains a bromine atom in place of one of the methoxy groups.
Uniqueness
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
7168-55-0 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methoxy-2-(2-methoxy-5-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-5-7-15(17-3)13(9-11)14-10-12(2)6-8-16(14)18-4/h5-10H,1-4H3 |
InChI Key |
PHSNYHFJEZIZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
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